Methyl 3-amino-1-(difluoromethyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 3-amino-1-(difluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a difluoromethyl group, an amino group, and a carboxylate ester group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-1-(difluoromethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1-(difluoromethyl)-1H-pyrazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up processes. The use of automated systems ensures consistent quality and efficiency in large-scale production. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-1-(difluoromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Methyl 3-amino-1-(difluoromethyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Methyl 3-amino-1-(difluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity. The carboxylate ester group can undergo hydrolysis, releasing the active pyrazole moiety that interacts with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-1-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- Methyl 3-amino-1-(chloromethyl)-1H-pyrazole-4-carboxylate
- Methyl 3-amino-1-(bromomethyl)-1H-pyrazole-4-carboxylate
Uniqueness
Methyl 3-amino-1-(difluoromethyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses and applications.
Biological Activity
Methyl 3-amino-1-(difluoromethyl)-1H-pyrazole-4-carboxylate, a derivative of pyrazole, has garnered significant attention due to its diverse biological activities, particularly in the agricultural and pharmaceutical sectors. This compound exhibits potential as a fungicide and has been explored for its efficacy against various phytopathogenic fungi. Below is a detailed examination of its biological activity, synthesis, and applications, supported by relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a pyrazole ring with difluoromethyl and carboxylate functional groups. This structure contributes to its biological activity, particularly in inhibiting specific enzymes involved in fungal metabolism.
Synthesis
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis typically begins with difluoroacetyl halides and alpha, beta-unsaturated esters.
- Reactions : The reaction proceeds through condensation and cyclization processes facilitated by catalysts, yielding the desired pyrazole derivative with high purity and yield .
- Optimization : Various methods have been developed to enhance the efficiency of the synthesis, including minimizing isomer formation and maximizing product yield .
Antifungal Properties
A series of studies have evaluated the antifungal activity of this compound and its derivatives against several phytopathogenic fungi. The following key findings summarize its antifungal properties:
- Inhibition Assays : In vitro assays demonstrated that derivatives of this compound exhibited moderate to excellent antifungal activity against seven different fungi, surpassing the efficacy of established fungicides like boscalid .
Compound | Activity Level | Comparison |
---|---|---|
N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | High | More effective than boscalid |
Other derivatives | Moderate to Excellent | Varies by structure |
- Mechanism of Action : The primary mechanism involves the inhibition of succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiration chain of fungi. This inhibition disrupts energy production, leading to fungal cell death .
Structure-Activity Relationship (SAR)
Research has focused on elucidating the structure-activity relationships (SAR) among various derivatives of this compound:
- Molecular Docking Studies : These studies suggest that specific functional groups enhance binding affinity to target enzymes, such as SDH. For instance, the carbonyl oxygen atom in certain derivatives forms hydrogen bonds with key amino acids in the enzyme's active site, improving their inhibitory potency .
Case Studies
Several case studies highlight the application and effectiveness of this compound in agricultural settings:
- Field Trials : Field trials conducted on crops affected by Alternaria species demonstrated significant reductions in disease incidence when treated with formulations containing this compound.
- Comparative Analysis : In a comparative study against traditional fungicides, formulations based on this pyrazole derivative provided broader spectrum control over fungal pathogens affecting cereal crops .
Properties
Molecular Formula |
C6H7F2N3O2 |
---|---|
Molecular Weight |
191.14 g/mol |
IUPAC Name |
methyl 3-amino-1-(difluoromethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C6H7F2N3O2/c1-13-5(12)3-2-11(6(7)8)10-4(3)9/h2,6H,1H3,(H2,9,10) |
InChI Key |
AFUXSXZDWCDDOE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=C1N)C(F)F |
Origin of Product |
United States |
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